molecular formula C22H25ClN4 B2622185 4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride CAS No. 1353985-11-1

4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride

Cat. No.: B2622185
CAS No.: 1353985-11-1
M. Wt: 380.92
InChI Key: YXGGIBKLGJAWNU-UHFFFAOYSA-N
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Description

4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is a complex organic compound with the molecular formula C22H25ClN4. It is primarily used in research settings and is known for its unique structure, which includes a piperidine ring and benzonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine is then reacted with formaldehyde and benzonitrile under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4,4’-(((Piperidin-4-ylmethyl)azanediyl)bis(methylene))dibenzonitrile
  • **4,4’-(((Piperidin-2-ylmethyl)azanediyl)bis(methylene))dibenzonitrile

Uniqueness

4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[[(4-cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4.ClH/c23-12-18-3-7-20(8-4-18)15-26(17-22-2-1-11-25-14-22)16-21-9-5-19(13-24)6-10-21;/h3-10,22,25H,1-2,11,14-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGIBKLGJAWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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